Bis-PEG1-C-PEG1-CH2COOH

Catalog No.
S3042424
CAS No.
2358775-67-2
M.F
C16H30O8
M. Wt
350.408
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG1-C-PEG1-CH2COOH

CAS Number

2358775-67-2

Product Name

Bis-PEG1-C-PEG1-CH2COOH

IUPAC Name

2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid

Molecular Formula

C16H30O8

Molecular Weight

350.408

InChI

InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)

InChI Key

OAISFDJULXOPPD-UHFFFAOYSA-N

SMILES

C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O

solubility

not available

PROTAC Linker Molecule

Bis-PEG1-C-PEG1-CH2COOH belongs to a class of molecules known as PROTAC linkers []. PROTAC stands for Proteolysis-Targeting Chimera. These bifunctional molecules possess two key binding domains connected by a linker moiety []. One domain binds to a specific protein of interest (POI), while the other binds to an E3 ubiquitin ligase enzyme []. E3 ligases are cellular enzymes responsible for tagging proteins with ubiquitin, a molecule that marks proteins for degradation by the proteasome []. By linking the POI to the E3 ligase via the PROTAC linker, Bis-PEG1-C-PEG1-CH2COOH essentially recruits the cellular machinery to degrade the target protein [].

This targeted protein degradation approach offers a promising strategy for developing new therapeutics. Traditionally, drug discovery has focused on inhibiting protein activity. However, some proteins lack well-defined active sites, making them difficult to target with conventional inhibitors. PROTAC Linkers like Bis-PEG1-C-PEG1-CH2COOH provide an alternative approach by hijacking the body's natural protein degradation pathway to eliminate unwanted proteins [].

Advantages of Bis-PEG1-C-PEG1-CH2COOH as a PROTAC Linker

Bis-PEG1-C-PEG1-CH2COOH possesses several features that make it an attractive choice for PROTAC linker design:

  • PEG Spacer: The molecule incorporates a central PEG (Polyethylene Glycol) spacer []. PEGs are hydrophilic polymers commonly used in drug development due to their favorable properties like water solubility and reduced immunogenicity []. The PEG spacer in Bis-PEG1-C-PEG1-CH2COOH likely contributes to its aqueous solubility and potentially improves its biocompatibility within a cellular environment [].
  • Linker Length: The length and flexibility of the linker region in a PROTAC molecule can influence its ability to recruit the E3 ligase and facilitate protein degradation []. The specific linker length of Bis-PEG1-C-PEG1-CH2COOH might contribute to its effectiveness in certain PROTAC designs.

Bis-Polyethylene Glycol 1-Carboxylic Acid-Polyethylene Glycol 1-Carboxylic Acid (Bis-PEG1-C-PEG1-CH2COOH) is a bifunctional polyethylene glycol (PEG) compound, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features two polyethylene glycol units connected by a central carboxylic acid group, which enhances solubility and biocompatibility while facilitating specific interactions with target proteins. The molecular weight of Bis-PEG1-C-PEG1-CH2COOH is approximately 350.4 g/mol, and it is characterized by its high purity, typically ≥95% .

The chemical reactivity of Bis-PEG1-C-PEG1-CH2COOH is largely attributed to its carboxylic acid functional groups. These groups can participate in various reactions, including:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful for attaching other functional moieties.
  • Amidation: The carboxylic acid can react with amines to form amides, facilitating the conjugation of proteins or small molecules.
  • Click Chemistry: This compound can be involved in click chemistry reactions, particularly with azides or alkynes, allowing for the rapid formation of stable linkages under mild conditions .

Bis-PEG1-C-PEG1-CH2COOH exhibits significant biological activity due to its role as a linker in PROTAC technology. PROTACs are designed to induce targeted protein degradation, effectively modulating protein levels within cells. The unique structure of Bis-PEG1-C-PEG1-CH2COOH allows for selective binding to target proteins while maintaining a favorable pharmacokinetic profile. This results in enhanced efficacy and reduced off-target effects compared to traditional small-molecule inhibitors .

The synthesis of Bis-PEG1-C-PEG1-CH2COOH typically involves the following methods:

  • Polymerization: Starting from monomers containing hydroxyl or carboxyl groups, polymerization techniques such as ring-opening polymerization can be employed to form the PEG backbone.
  • Functionalization: The terminal hydroxyl groups of PEG can be converted into carboxylic acids through oxidation or direct functionalization methods.
  • Coupling Reactions: The final structure is often achieved through coupling reactions where the PEG chains are linked via a central carboxylic acid group.

These methods allow for precise control over the molecular weight and functionality of the resulting compound .

Bis-PEG1-C-PEG1-CH2COOH has several applications in biochemistry and pharmaceutical development:

  • PROTAC Development: It serves as a critical component in the design and synthesis of PROTACs for targeted protein degradation.
  • Drug Delivery Systems: Its hydrophilic nature makes it suitable for use in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
  • Bioconjugation: The compound can facilitate the conjugation of various biomolecules, including peptides and antibodies, improving their pharmacological properties .

Studies examining the interactions of Bis-PEG1-C-PEG1-CH2COOH with target proteins have revealed that its structure allows for effective binding without significantly altering the conformation of the target proteins. This characteristic is crucial for maintaining biological activity while promoting selective degradation. Interaction studies often employ techniques such as surface plasmon resonance or fluorescence resonance energy transfer to assess binding affinities and kinetics .

Several compounds share structural similarities with Bis-PEG1-C-PEG1-CH2COOH, particularly within the realm of PEG-based linkers. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
Monoethylene Glycol Carboxylic AcidSingle PEG unit with one carboxylic acidSimpler structure; lower molecular weight
Bis-Isopropyl Polyethylene GlycolTwo isopropyl groups attached to PEGEnhanced hydrophobicity; different solubility profile
NH2-Polyethylene Glycol Carboxylic AcidAmino group at one endAllows for different conjugation strategies

While these compounds serve similar roles as linkers or solubilizers, Bis-PEG1-C-PEG1-CH2COOH stands out due to its dual carboxylic acid functionality that enhances its ability to facilitate complex formations in PROTAC applications .

Linker Length Optimization Studies

The optimization of linker length in proteolysis-targeting chimeras represents a critical determinant of degradation efficiency and represents one of the most extensively studied aspects of PROTAC design. Bis-PEG1-C-PEG1-CH2COOH, with its molecular formula C16H30O8 and molecular weight of 350.4 g/mol, exemplifies an optimally designed linker that incorporates systematic length considerations [1] [2].

Research has demonstrated that linker length optimization follows predictable patterns, with studies showing that PROTACs with 12-16 atom linkers, such as Bis-PEG1-C-PEG1-CH2COOH, typically exhibit optimal degradation efficiency [3] [4]. The compound's structure contains approximately 16 atoms in its connecting chain, positioning it within the optimal range identified through systematic structure-activity relationship studies [5].

Extensive investigations have revealed that linkers shorter than 12 atoms frequently result in steric hindrance that prevents productive ternary complex formation. Conversely, linkers exceeding 24 atoms demonstrate decreased activity due to the inability to bring the target protein and E3 ligase into sufficient proximity for effective ubiquitination [3] [4]. The generalized study conducted by Cyrus and colleagues highlighted that while 12-atom and 16-atom polyethylene glycol linkers showed similar binding affinities to estrogen receptor alpha, the 16-atom linker demonstrated significantly superior degradation potency [5].

Computational modeling studies have further validated these experimental observations, demonstrating that linker length directly influences the formation fraction of competent ternary complexes [6]. The bis-acid structure of Bis-PEG1-C-PEG1-CH2COOH allows for dual attachment point strategies, enabling researchers to fine-tune the effective linker length through strategic conjugation positioning [3].

Conformational Research Analysis

Conformational flexibility represents a fundamental design principle that governs PROTAC cell permeability and bioavailability. Bis-PEG1-C-PEG1-CH2COOH exhibits high conformational flexibility due to its ether linkages and alkyl chain components, enabling the adoption of multiple conformational states that are crucial for effective protein degradation [7] [8].

Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have revealed that PROTACs with polyethylene glycol-based linkers, including those similar to Bis-PEG1-C-PEG1-CH2COOH, demonstrate superior conformational behavior compared to purely alkyl-based linkers [7] [9]. The gauche effect inherent in polyethylene glycol units promotes folded conformations that are stabilized by intramolecular hydrogen bonds, π-π interactions, and van der Waals forces [7].

Conformational analysis studies have established that PROTAC compounds adopting folded conformations with radius of gyration values between 6.0-7.0 Å and solvent-accessible polar surface areas of 100-140 Ų demonstrate optimal cell permeability [8] [10]. The flexible nature of Bis-PEG1-C-PEG1-CH2COOH allows for conformational adaptation that facilitates both ternary complex formation and membrane transit [11].

The conformational dynamics of polyethylene glycol-based linkers have been shown to be environment-dependent, with folded conformations being favored in nonpolar environments while maintaining structural integrity in aqueous systems [9]. This behavior is particularly advantageous for cell permeability, as it allows PROTACs to adopt compact, less polar conformations during membrane transit while maintaining solubility in biological fluids [8].

Ternary Complex Formation Research

The formation of productive ternary complexes between the target protein, PROTAC molecule, and E3 ubiquitin ligase represents the fundamental mechanism underlying PROTAC-mediated protein degradation. Bis-PEG1-C-PEG1-CH2COOH serves as an exemplary linker design that facilitates optimal ternary complex formation through its balanced structural properties [2] [12].

Recent crystallographic and biophysical studies have demonstrated that successful ternary complex formation depends critically on the linker's ability to accommodate diverse binding modes while maintaining geometric compatibility between the protein components [13] [14]. The flexible polyethylene glycol units in Bis-PEG1-C-PEG1-CH2COOH provide the necessary conformational freedom to enable multiple productive binding arrangements [6].

Cooperative binding studies have revealed that effective linkers contribute to positive cooperativity in ternary complex formation, where the binding of one protein component enhances the affinity for the second component [13]. The symmetrical bis-acid structure of Bis-PEG1-C-PEG1-CH2COOH enables optimal spacing between the target protein ligand and E3 ligase ligand, facilitating cooperative binding interactions [3].

Computational modeling approaches have demonstrated that linkers with intermediate flexibility, such as those containing polyethylene glycol units, enable the formation of multiple distinct ternary complex conformations while maintaining thermodynamic stability [6]. This conformational plasticity is essential for accommodating different target proteins and E3 ligases within the same PROTAC framework [13].

Attachment Points and Conjugation Research Strategies

The strategic selection of attachment points and conjugation methodologies represents a critical aspect of PROTAC design that directly influences degradation selectivity and efficiency. Bis-PEG1-C-PEG1-CH2COOH, with its dual carboxylic acid functionality, provides versatile attachment options that have been extensively validated in conjugation research [2] [15].

Conjugation studies have demonstrated that the positioning of linker attachment sites on both the target protein ligand and E3 ligase ligand significantly impacts degradation profiles [3] [4]. The dual carboxylic acid groups in Bis-PEG1-C-PEG1-CH2COOH enable researchers to explore different attachment vectors systematically, optimizing for both binding affinity retention and degradation potency [16].

Research has shown that attachment point selection must consider the solvent-exposed areas of the protein-ligand interfaces to ensure that linker extension does not interfere with essential binding interactions [4]. The carboxylic acid functionality of Bis-PEG1-C-PEG1-CH2COOH enables standard amide bond formation protocols, facilitating efficient conjugation to amine-containing ligands [1] [2].

Recent studies have highlighted the importance of attachment point optimization for achieving target selectivity, with different attachment sites yielding distinct degradation profiles even when using identical ligands [3]. The symmetrical structure of Bis-PEG1-C-PEG1-CH2COOH allows for systematic exploration of attachment strategies while maintaining consistent linker properties [16].

Research on PROTAC Bioavailability Enhancement

The enhancement of PROTAC bioavailability represents a significant challenge in drug development, with linker design playing a crucial role in determining oral absorption and cellular permeability. Bis-PEG1-C-PEG1-CH2COOH incorporates several design features that contribute to improved bioavailability through multiple mechanisms [17] [18].

Polyethylene glycol incorporation has been demonstrated to enhance water solubility while maintaining appropriate lipophilicity for membrane permeability [11] [19]. The two PEG1 units in Bis-PEG1-C-PEG1-CH2COOH provide hydrophilic character that improves solubility in biological fluids while avoiding excessive polarity that would impair cell permeability [8].

Conformational folding studies have revealed that PROTACs capable of adopting compact conformations with reduced polar surface area demonstrate enhanced membrane permeability [8] [10]. The flexible nature of Bis-PEG1-C-PEG1-CH2COOH enables intramolecular hydrogen bonding that stabilizes folded conformations, contributing to improved cell permeability [7].

Molecular size optimization research has shown that linkers with moderate molecular weights, such as the 350.4 Da mass of Bis-PEG1-C-PEG1-CH2COOH, provide optimal balance between structural functionality and membrane permeability [20]. This molecular weight falls within the range that has been associated with favorable absorption characteristics in oral bioavailability studies [17].

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1

Dates

Last modified: 08-18-2023

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